molecular formula C9H10ClF2NO2 B6215830 methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride CAS No. 2742657-60-7

methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride

Cat. No.: B6215830
CAS No.: 2742657-60-7
M. Wt: 237.6
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Description

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino, difluoro, and methyl groups attached to a benzoate moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methylbenzoic acid.

    Esterification: The carboxylic acid group of 2,5-difluoro-4-methylbenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 2,5-difluoro-4-methylbenzoate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group at the 3-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and difluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The amino group can be involved in coupling reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted benzoates, while oxidation and reduction can yield various oxidized or reduced derivatives.

Scientific Research Applications

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.

    Methyl 2,5-difluoro-4-methylbenzoate:

    Methyl 3-amino-2,5-difluorobenzoate: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride is unique due to the combination of amino, difluoro, and methyl groups on the benzoate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2742657-60-7

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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